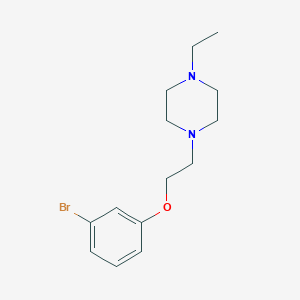

1-(2-(3-溴苯氧基)乙基)-4-乙基哌嗪

描述

“1-(2-(3-Bromophenoxy)ethyl)-4-ethylpiperazine” is a compound that belongs to the class of organic compounds known as piperazines . Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions. The compound has a molecular weight of 244.13 .

Molecular Structure Analysis

The molecular structure of “1-(2-(3-Bromophenoxy)ethyl)-4-ethylpiperazine” can be analyzed using various computational chemistry methods . The InChI code for this compound is 1S/C10H14BrNO/c1-2-12-6-7-13-10-5-3-4-9 (11)8-10/h3-5,8,12H,2,6-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a three-dimensional model for further analysis.科学研究应用

环境研究中的溴代化合物

2,4,6-三溴苯酚等溴代化合物被广泛生产和用作溴代阻燃剂的中间体。这些化合物会降解成更稳定的副产品,并且普遍存在于环境中。该研究强调了由于它们的持久性和潜在的环境影响,需要了解它们的毒代动力学和毒力学 (Koch & Sures, 2018)。

哌嗪衍生物在药物研究中的应用

哌嗪结构是药物研究的核心,通常因其在多种疾病中的治疗潜力而被探索。例如,N-苄基哌嗪 (BZP) 因其兴奋作用和滥用潜力而被研究,表明这是一个富含药物开发机会的分子模板 (Johnstone et al., 2007)。这展示了对哌嗪衍生物在开发新治疗剂方面的兴趣。

安全和危害

The safety data sheet for a similar compound, “2-Bromo-2-methylpropane”, indicates that it is a highly flammable liquid and vapor . It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

作用机制

Target of Action

Based on its structure, it can be inferred that it might interact with proteins or enzymes that have affinity for piperazine derivatives .

Mode of Action

The bromophenoxy group suggests that it might undergo electrophilic aromatic substitution . In this process, the electrophile (the bromine atom) forms a sigma-bond to the benzene ring, generating a positively charged intermediate. Then, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Result of Action

Based on its potential involvement in electrophilic aromatic substitution and Suzuki–Miyaura cross-coupling reactions , it can be inferred that it might play a role in the formation of carbon-carbon bonds, which is a crucial process in organic synthesis.

属性

IUPAC Name |

1-[2-(3-bromophenoxy)ethyl]-4-ethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BrN2O/c1-2-16-6-8-17(9-7-16)10-11-18-14-5-3-4-13(15)12-14/h3-5,12H,2,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWSUJALWOPWSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CCOC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(3-Bromophenoxy)ethyl)-4-ethylpiperazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

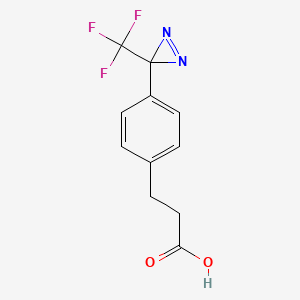

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-methyl-4-nitro-3-(trifluoromethyl)pyrazol-1-yl]acetic Acid](/img/structure/B3070265.png)

![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B3070272.png)